4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one
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Description
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-ethyl-2H-chromen-2-one, primarily targets the cytochrome P450 enzymes CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
The compound acts as an inhibitor of the CYP2D6 and CYP3A4 enzymes . By inhibiting these enzymes, it can alter the metabolic pathway of other drugs or compounds that are substrates of these enzymes, potentially leading to changes in their pharmacological activity.
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds. Its influence on skin permeation is indicated by a Log Kp value of -6.86 cm/s .
Result of Action
The compound’s inhibition of CYP2D6 and CYP3A4 can lead to altered pharmacological effects of the substrates of these enzymes. For example, it has been associated with anticonvulsant and antidepressant activity , suggesting it may influence the neurotransmission in the brain.
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-17-3-5-21-20(11-17)19(13-24(27)30-21)15-26-9-7-25(8-10-26)14-18-4-6-22-23(12-18)29-16-28-22/h3-6,11-13H,2,7-10,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGUIXBVBJTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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